4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE
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Overview
Description
4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE is an organic compound with the molecular formula C9H6F3NO2. This compound is characterized by the presence of an ethenyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is used primarily in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE typically involves the nitration of 1-ethenyl-2-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-ethenyl-4-amino-2-(trifluoromethyl)benzene.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE can be compared with similar compounds such as:
1-Ethenyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
1-Ethenyl-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with different positioning of the nitro group, affecting its chemical behavior.
1-Ethynyl-4-(trifluoromethyl)benzene: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity in polymerization reactions.
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which significantly influences its chemical behavior and applications.
Properties
IUPAC Name |
1-ethenyl-4-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(13(14)15)5-8(6)9(10,11)12/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYMMAISDCKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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